molecular formula C14H24Cl2N2 B1607768 N-benzyl-N-ethylpiperidin-4-amine dihydrochloride CAS No. 871112-87-7

N-benzyl-N-ethylpiperidin-4-amine dihydrochloride

Cat. No. B1607768
M. Wt: 291.3 g/mol
InChI Key: XJUJSCSNYXLJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-ethylpiperidin-4-amine dihydrochloride (NBEPDC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of N-benzylpiperidin-4-amine, a compound that has been studied for its potential therapeutic benefits. NBEPDC has been found to possess a number of biochemical and physiological effects, as well as a variety of advantages and limitations for laboratory experiments.

Scientific Research Applications

N-benzyl-N-ethylpiperidin-4-amine dihydrochloride has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibition, and the study of drug-receptor interactions. It has been used as a model compound to study the binding of molecules to proteins, and its ability to inhibit certain enzymes has been studied in order to gain insight into the mechanisms of drug action.

Mechanism Of Action

N-benzyl-N-ethylpiperidin-4-amine dihydrochloride is believed to interact with certain proteins in the body, such as enzymes, and this interaction is thought to be responsible for its biochemical and physiological effects. It is thought to bind to specific sites on the proteins and inhibit their activity, leading to a variety of effects.

Biochemical And Physiological Effects

N-benzyl-N-ethylpiperidin-4-amine dihydrochloride has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which may lead to an increase in the levels of certain neurotransmitters in the brain. It has also been found to have an effect on the metabolism of certain drugs, leading to an increase in the bioavailability of the drug.

Advantages And Limitations For Lab Experiments

N-benzyl-N-ethylpiperidin-4-amine dihydrochloride has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for a variety of scientific research applications. However, it is also limited by its relatively low solubility in water, making it difficult to work with in certain experiments.

Future Directions

N-benzyl-N-ethylpiperidin-4-amine dihydrochloride has a variety of potential future directions for scientific research. It could be further studied for its potential therapeutic benefits, such as its ability to inhibit certain enzymes and its effect on the metabolism of certain drugs. It could also be studied for its potential use as a drug delivery system, as its ability to bind to certain proteins could be used to target specific tissues or organs. Additionally, it could be studied for its potential to be used as a diagnostic tool, as its ability to bind to certain proteins could be used to detect the presence of certain diseases or conditions. Finally, it could be studied for its potential use as a biomarker, as its ability to bind to certain proteins could be used to monitor the progression of certain diseases or conditions.

properties

IUPAC Name

N-benzyl-N-ethylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;;/h3-7,14-15H,2,8-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUJSCSNYXLJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387782
Record name N-benzyl-N-ethylpiperidin-4-amine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethylpiperidin-4-amine dihydrochloride

CAS RN

871112-87-7
Record name N-benzyl-N-ethylpiperidin-4-amine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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